Cas no 2248271-14-7 ((4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine)

(4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine is a fluorinated aromatic amine derivative featuring a chlorophenyl and a trifluoromethyl-substituted phenyl group. Its unique structure, combining halogen and trifluoromethyl functionalities, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups enhances its reactivity in electrophilic substitution and coupling reactions, while the amine group allows for further functionalization. This compound exhibits potential in the development of bioactive molecules due to its structural rigidity and lipophilicity, which can influence binding affinity and metabolic stability. Its high purity and well-defined synthetic route ensure consistency for research and industrial applications.
(4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine structure
2248271-14-7 structure
Product Name:(4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine
CAS No:2248271-14-7
MF:C14H10ClF4N
MW:303.68251657486
CID:5818403
PubChem ID:138051081
Update Time:2025-06-08

(4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • Z3032762348
    • EN300-6492853
    • (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine
    • (4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine
    • 2248271-14-7
    • Inchi: 1S/C14H10ClF4N/c15-10-4-1-8(2-5-10)13(20)11-6-3-9(7-12(11)16)14(17,18)19/h1-7,13H,20H2
    • InChI Key: GYOGPFIKIZGYJC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1C=CC(C(F)(F)F)=CC=1F)N

Computed Properties

  • Exact Mass: 303.0437897g/mol
  • Monoisotopic Mass: 303.0437897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26Ų

(4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine Pricemore >>

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Additional information on (4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine

Latest Research Insights on (4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine (CAS: 2248271-14-7)

In recent years, (4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine (CAS: 2248271-14-7) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and fluoro-substituted phenyl groups, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for (4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine, highlighting its efficient production through a multi-step process involving palladium-catalyzed cross-coupling reactions. The study emphasized the compound's high yield and purity, which are critical for its application in preclinical and clinical trials. Furthermore, the research identified optimal conditions for scaling up production, addressing a key challenge in the pharmaceutical industry.

Pharmacological investigations have revealed that (4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine exhibits potent activity as a modulator of specific neurotransmitter receptors. In vitro and in vivo studies demonstrated its high affinity for serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and Parkinson's disease. The compound's ability to cross the blood-brain barrier efficiently further enhances its therapeutic potential.

Another significant finding comes from a 2023 study in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's anti-inflammatory properties. The research showed that (4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine effectively inhibits key inflammatory cytokines, making it a candidate for developing novel anti-inflammatory drugs. The study also noted the compound's favorable safety profile in preliminary toxicity tests, a crucial factor for further development.

Looking ahead, researchers are exploring the potential of (4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine in combination therapies. Early-stage trials are investigating its synergistic effects with existing drugs to enhance efficacy and reduce side effects. These efforts underscore the compound's versatility and its growing importance in the pharmaceutical landscape.

In conclusion, (4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine (CAS: 2248271-14-7) represents a promising avenue for drug discovery and development. Its unique chemical structure, coupled with its diverse pharmacological activities, positions it as a valuable candidate for addressing unmet medical needs. Continued research and clinical validation will be essential to fully realize its therapeutic potential.

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